molecular formula C17H23FN6O B3017523 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1049481-29-9

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B3017523
CAS No.: 1049481-29-9
M. Wt: 346.41
InChI Key: TUSXHQOIXKUQTQ-UHFFFAOYSA-N
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Description

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a piperazine derivative featuring a tetrazole moiety substituted with a 3-fluorophenyl group and a 2,2-dimethylpropan-1-one terminal group. Its structure comprises:

  • Piperazine core: A six-membered ring with two nitrogen atoms, commonly utilized in medicinal chemistry for its conformational flexibility and ability to interact with biological targets .
  • Tetrazole substituent: The 1H-tetrazol-5-yl group is attached to the piperazine via a methyl bridge. Tetrazoles are bioisosteres of carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities .
  • 3-Fluorophenyl group: The fluorine atom at the meta position may enhance lipophilicity and influence electronic interactions with target receptors .
  • 2,2-Dimethylpropan-1-one: A branched ketone that likely contributes to the compound’s pharmacokinetic properties, such as solubility and metabolic resistance .

Properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6O/c1-17(2,3)16(25)23-9-7-22(8-10-23)12-15-19-20-21-24(15)14-6-4-5-13(18)11-14/h4-6,11H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSXHQOIXKUQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a fluorophenyl group, a tetrazole moiety, and a piperazine ring, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is 1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one. Its molecular formula is C22H25FN6OC_{22}H_{25}FN_6O, with a molecular weight of approximately 405.437 g/mol. The structural complexity of the compound contributes to its potential interactions with various biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The tetrazole moiety enhances lipophilicity and bioavailability, while the piperazine structure improves solubility and facilitates binding to biological targets. The presence of the fluorophenyl group may influence the compound's electronic properties, enhancing its binding affinity to receptors involved in neurotransmission and other biological processes.

MechanismDescription
Receptor BindingInteracts with dopamine transporters (DAT) and sigma receptors
Enzyme InteractionPotential inhibition of specific enzymes involved in metabolic pathways
ModulationAlters neurotransmitter release and uptake

Pharmacological Profiles

Research indicates that derivatives of this compound exhibit various pharmacological effects, including:

  • Antidepressant Activity : Compounds similar in structure have shown efficacy as atypical DAT inhibitors, suggesting potential use in treating mood disorders .
  • Anticancer Properties : The unique structural attributes may allow for interaction with cancer cell signaling pathways, leading to apoptosis in malignant cells.
  • Anti-inflammatory Effects : Compounds containing tetrazole rings have been studied for their anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.

Case Studies

  • Dopamine Transporter Inhibition : A study involving analogs demonstrated that certain derivatives possess high affinity for DAT, which could be beneficial in treating psychostimulant abuse disorders . The compound's structure allows it to modulate dopamine levels effectively without exhibiting psychostimulant behaviors itself.
  • Sigma Receptor Modulation : Research has shown that compounds targeting sigma receptors can alter dopamine transporter conformation, which may enhance therapeutic effects against substance use disorders .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

CompoundStructural FeaturesBiological ActivityBinding Affinity (Ki)
Compound ALacks fluorineModerate DAT inhibitor230 nM
Compound BContains bromineHigh anti-inflammatory150 nM
This compoundFluorine presentPotentially high DAT affinityTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally related analogs from the literature. Key differences in substituents, synthetic routes, and inferred biological activities are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Method Potential Biological Implications References
Target Compound Piperazine - 3-Fluorophenyltetrazolylmethyl
- 2,2-Dimethylpropan-1-one
Not explicitly described Enhanced receptor binding via tetrazole and fluorine
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Piperazine - Tetrazole-thio ethanone
- Phenylsulfonyl
Ethanol, triethylamine, room temperature Sulfonyl group may reduce metabolic stability
MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) Piperazine - Chloro-trifluoromethylpyridinyl
- Thiophenylbutanone
Multi-step coupling with HOBt/TBTU Increased lipophilicity from thiophene and CF3
RTB70 (Piperazine with 3-(thiophen-2-ylthio)propan-1-one) Piperazine - Thiophene-thio propanoic acid
- Chloro-trifluoromethylpyridinyl
HOBt/TBTU-mediated amide coupling Sulfur atoms may improve redox stability
1-[(3-Fluorophenyl)methyl]piperazine derivatives (e.g., Compound 8 in ) Piperazine - 3-Fluorophenylmethyl
- Pyrazolo-pyrimidine
Reductive amination with NaBH(OAc)3 Fluorophenyl enhances CNS penetration

Key Observations :

Tetrazole vs. Sulfonyl-containing analogs (e.g., ) are synthesized under milder conditions but may exhibit faster metabolic clearance due to the polar sulfonyl moiety.

Fluorophenyl Substitution :

  • The 3-fluorophenyl group is recurrent in bioactive compounds (e.g., ), suggesting its role in optimizing aromatic interactions and bioavailability .

Synthetic Accessibility :

  • Piperazine derivatives with tetrazole or thiophene substituents (e.g., ) often employ coupling agents like HOBt/TBTU, indicating compatibility with solid-phase synthesis for scalability .

Biological Activity Inference :

  • While direct activity data for the target compound is absent, analogs like RTB70 () with thiophene-thio groups show efficacy in receptor modulation, suggesting the target compound’s tetrazole-fluorophenyl combination could similarly target CNS or anticancer pathways .

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